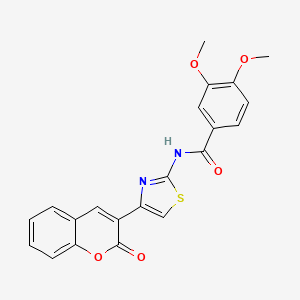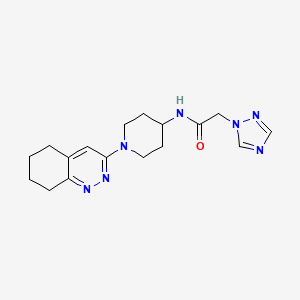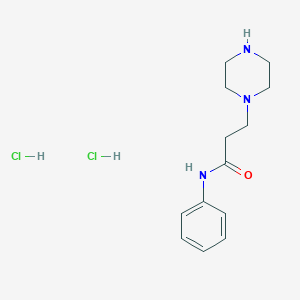
3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a thiazole derivative that has been synthesized using a multi-step reaction process.
Scientific Research Applications
Ultrasound-Promoted Synthesis and Cytotoxic Activity
Gomha and Khalil (2012) demonstrated the use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. Their study also evaluated the cytotoxic activities of these derivatives against HaCaT cells (human keratinocytes), with compound 5a showing potent activity Gomha, S. M., & Khalil, K. (2012).
Microwave-Assisted Synthesis and Antimicrobial Activity
Raval, Naik, and Desai (2012) reported on the environmentally friendly microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds exhibited significant antibacterial and antifungal activities against various bacterial strains Raval, J., Naik, B. N., & Desai, K. R. (2012).
Chemosensors for Cyanide Anions
Wang et al. (2015) synthesized four coumarin benzothiazole derivatives and investigated their photophysical properties and recognition abilities for cyanide anions. These compounds, particularly compound 3, exhibited a color change and fluorescence quenching, making them effective for detecting cyanide anions Wang, K., et al. (2015).
Antioxidant Properties and Electrochemical Behavior
Poojari et al. (2016) explored the antioxidant properties of acetyl salicylic acid derivatives, including 2-oxo-2-substituted-chromen-3-yl compounds. They found these compounds to have significant antioxidant activities, as determined by spectrometric assays and correlated with cyclic voltammetry studies Poojari, J., et al. (2016).
properties
IUPAC Name |
3,4-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-26-17-8-7-13(10-18(17)27-2)19(24)23-21-22-15(11-29-21)14-9-12-5-3-4-6-16(12)28-20(14)25/h3-11H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPZZDQCPMBFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)


![N-(1-cyanocycloheptyl)-2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2424125.png)
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)
![3-cyano-6-cyclopropyl-N-[3-(hydroxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2424132.png)
![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2424136.png)
![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)